
Germazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germazone, also known as 1,7-dimethyl-4-(propan-2-ylidene)tricyclo[4.4.0.02,7]decan-3-one, is an organic compound with the molecular formula C15H22O . It is a naturally occurring sesquiterpene ketone found in various plant species, particularly in the Geranium family . The compound is known for its unique chemical structure, which includes multiple ring systems and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Germazone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclization reactions involving dienes and dienophiles, followed by oxidation to introduce the ketone functionality .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as Geranium macrorrhizum, followed by purification processes. Advanced techniques like chromatography and distillation are often employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Germazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The ketone group in this compound can be reduced to form secondary alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Germazone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying cyclization reactions and sesquiterpene synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the fragrance and flavor industry due to its unique aroma and chemical properties
Mechanism of Action
The mechanism of action of Germazone involves its interaction with various molecular targets and pathways. The compound is known to modulate enzyme activities and interact with cellular receptors, leading to its observed biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Germacrone: Another sesquiterpene ketone with similar structural features but different biological activities.
Farnesone: A related sesquiterpene with distinct chemical properties and applications.
Bisabolone: A sesquiterpene alcohol with comparable structural elements but varying functional groups.
Uniqueness of Germazone: this compound’s unique combination of multiple ring systems and a ketone functional group distinguishes it from other similar compounds. Its specific chemical structure contributes to its distinct biological activities and applications in various fields .
Properties
CAS No. |
62332-96-1 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1,7-dimethyl-4-propan-2-ylidenetricyclo[4.4.0.02,7]decan-3-one |
InChI |
InChI=1S/C15H22O/c1-9(2)10-8-11-14(3)6-5-7-15(11,4)13(14)12(10)16/h11,13H,5-8H2,1-4H3 |
InChI Key |
BBZWSYDKASNBSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC2C3(CCCC2(C3C1=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


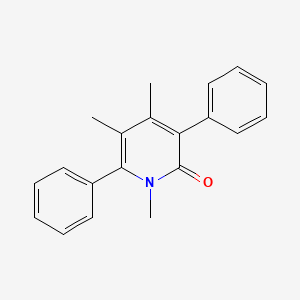

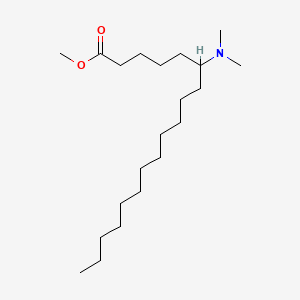
![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)
![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
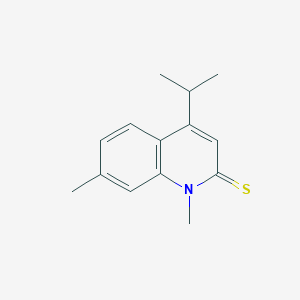
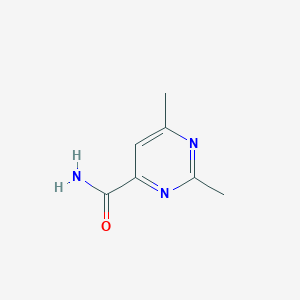
![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
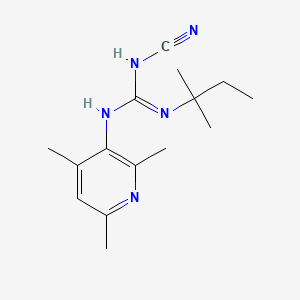
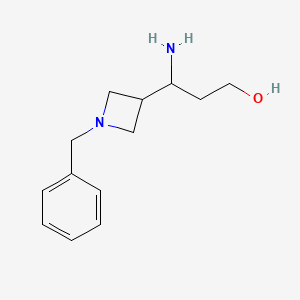
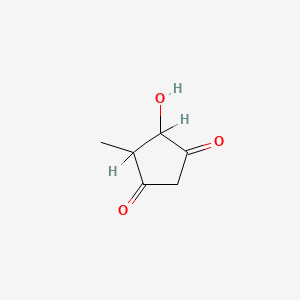
![4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B13952027.png)
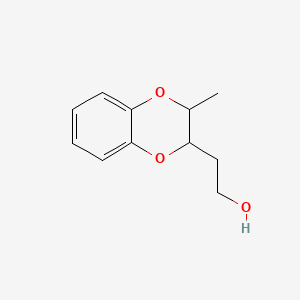
![2-Amino[1,1'-azobisnaphthalene]](/img/structure/B13952031.png)
